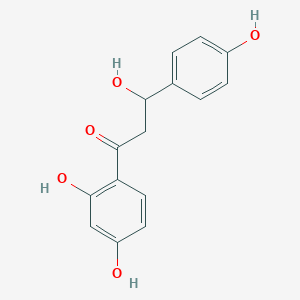
1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)-
Descripción general
Descripción
“1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)-” is a chemical compound with the molecular formula C15H14O4 . It is used as an intermediate in the chemical industry . The compound appears as a powder or liquid .
Molecular Structure Analysis
The molecular structure of “1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)-” is based on the molecular formula C15H14O4 . The InChI (International Chemical Identifier) string for this compound is 1S/C17H18O4/c1-2-12-3-6-14 (7-4-12)21-10-9-16 (19)15-8-5-13 (18)11-17 (15)20/h3-8,11,18,20H,2,9-10H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.27 . It has a density of 1.334g/cm3 . The boiling point is 521.9°C at 760mmHg , and the flash point is 283.5°C .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- The compound 1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)- has been studied for its metabolism in rats. It was found that this compound, when used as a smoke flavoring agent, is metabolized in rats to form several derivatives, including 1-(3, 4-dihydroxyphenyl)-2-propanone and others. These metabolites were excreted as sulfate and glucuronide conjugates (Jodynis-Liebert, 1993).
Chemical Synthesis and Applications
This compound has applications in the synthesis of hydroxyketones, intermediates, and pharmaceuticals. It is used in the preparation of heterocyclic molecules and alpha-aryl hydroxyketones (Waters, Kelley A Snelgrove, & Maligres, 2003).
In agriculture, compounds similar to 1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)-, such as peapolyphenols, have been isolated from pea root exudates. These polyphenols have shown specific stimulatory activity on certain species like Orobanche foetida (Evidente et al., 2010).
Role in Lignin Chemistry
Research has also focused on the formation of derivatives of this compound from lignin, such as the study of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone. Such studies are significant for understanding lignin chemistry and its applications (Li, Lundquist, & Stenhagen, 1996).
The ethanolysis of related compounds, like 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-propanone, has been studied in relation to lignin chemistry. This helps in understanding the breakdown and utilization of lignin in various industrial processes (Gardner, 1954).
Photoreactive Properties
- The photolysis of 1-Phenyl-2-hydroxy-2-methyl-propanone-1, a related compound, has been studied in the presence of different monomers. Such studies are essential for understanding the kinetics of reactions in polymer chemistry and photocuring processes (Salmassi, Eichler, Herz, & Schnabel, 1982).
Catalysis and Asymmetric Synthesis
- This compound has been involved in studies related to asymmetric synthesis, like the synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase. These studies are significant for developing new methods in pharmaceutical synthesis (Choi et al., 2010).
Degradation Studies
- Degradation mechanisms of phenolic beta-1 lignin substructure model compounds have been studied, providing insights into the biodegradation of lignin and its derivatives (Kawai, Umezawa, & Higuchi, 1988).
Renewable Building Blocks
- The compound has also been explored as a renewable building block in material science, for example, in the synthesis of polybenzoxazine, demonstrating its potential in sustainable chemistry applications (Trejo-Machin et al., 2017).
Propiedades
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,13,16-19H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTMMRDISKQYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=C(C=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436964 | |
| Record name | 1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)- | |
CAS RN |
133346-24-4 | |
| Record name | 1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



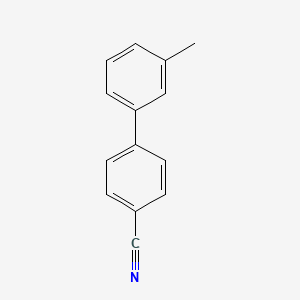

![Cyclohexanone, 4-[(phenylmethoxy)methyl]-](/img/structure/B3046910.png)

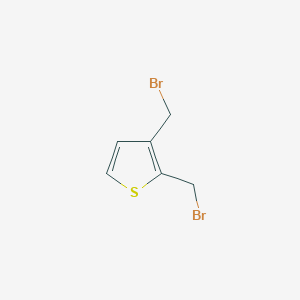
![2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B3046913.png)
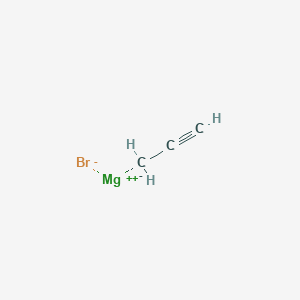
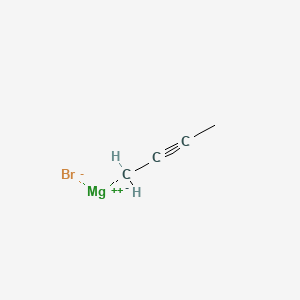



![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-](/img/structure/B3046920.png)
![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)
